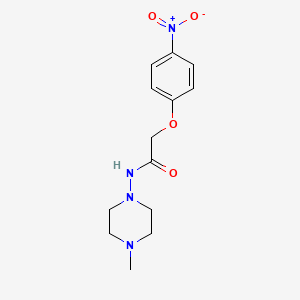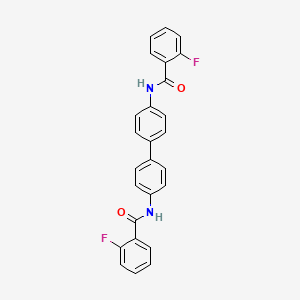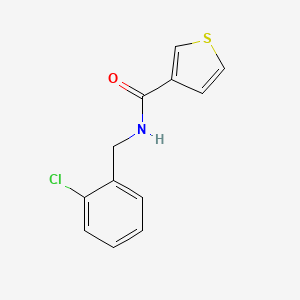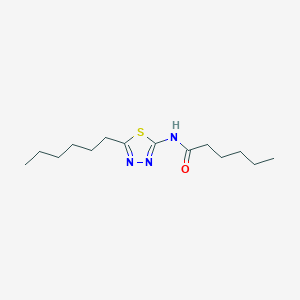![molecular formula C14H20FN3O3S2 B4624665 4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)
4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Activity
Compounds featuring sulfonyl and piperazine groups have been highlighted for their carbonic anhydrase inhibitory properties. Such inhibitors are significant for their therapeutic potential in managing conditions like glaucoma, epilepsy, obesity, and hypertension through the modulation of enzyme activity in various tissues, including the kidneys and blood vessels. The pharmacological interest in sulfonyl derivatives as carbonic anhydrase inhibitors (CAIs) suggests that our compound could be explored for similar applications, given its structural similarity to known CAIs (Carta & Supuran, 2013).
Therapeutic Potential in Psychiatry and Neurology
Arylcycloalkylamines, including phenylpiperidines and piperazines with arylalkyl substituents, have been associated with significant potency and selectivity at D2-like receptors. This pharmacophoric feature is central to the development of antipsychotic agents, suggesting the compound could have potential applications in the design of new psychiatric or neurological drugs by exploring its binding affinity and activity at D2-like receptors (Sikazwe et al., 2009).
Role in Anticancer Research
The piperazine ring, a core structure in the compound of interest, is integral to many drugs with varied therapeutic uses including anticancer applications. Given the versatility of the piperazine scaffold in drug design, slight modifications can lead to significant differences in medicinal potential, including anticancer properties. This adaptability underscores the importance of piperazine derivatives in ongoing cancer research and drug discovery efforts, potentially including our compound for its novel structural attributes (Rathi et al., 2016).
Environmental and Polymer Research
The fluorinated segment of the compound draws attention to its potential relevance in environmental science, particularly concerning the study of fluorinated organic compounds in the environment. Fluorinated chemicals, such as perfluorinated carboxylic acids (PFCAs) and sulfonates (PFSAs), are of significant environmental concern due to their persistence and bioaccumulation potential. Research into fluorinated alternatives and their environmental fate, including degradation pathways and potential for bioaccumulation, could be relevant areas of application for this compound, especially in understanding the impact of fluorinated substances on human health and ecosystems (Wang et al., 2013).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S2/c1-21-11-6-16-14(22)17-7-9-18(10-8-17)23(19,20)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQHXADGRMKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)
![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)



![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)
![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)
![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)